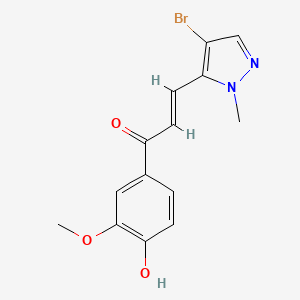![molecular formula C15H15F2NO3S B5387691 3,4-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5387691.png)
3,4-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide is a chemical compound with the molecular formula C15H15F2NO3S and a molecular weight of 327.35 g/mol . This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, a methoxy group at the 2 position of the phenyl ring, and a sulfonamide group attached to the benzene ring .
Preparation Methods
The synthesis of 3,4-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide typically involves multiple steps, including the introduction of the fluorine atoms, the formation of the sulfonamide group, and the attachment of the methoxyphenyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonamide Formation: Reaction of the fluorinated benzene derivative with sulfonyl chloride in the presence of a base like triethylamine.
Attachment of Methoxyphenyl Group: Coupling reactions such as Suzuki-Miyaura cross-coupling can be employed to attach the methoxyphenyl group to the benzene ring.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3,4-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Scientific Research Applications
3,4-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The sulfonamide group can act as a hydrogen bond donor or acceptor, further stabilizing the interaction with the target. The methoxy group can modulate the compound’s lipophilicity and membrane permeability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
3,4-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide can be compared with other similar compounds, such as:
3,4-difluoro-N-phenylbenzenesulfonamide: Lacks the methoxy group, which can affect its binding affinity and selectivity.
3,4-difluoro-N-[2-(2-hydroxyphenyl)ethyl]benzenesulfonamide: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and reactivity.
3,4-difluoro-N-[2-(2-chlorophenyl)ethyl]benzenesulfonamide: Contains a chlorine atom instead of a methoxy group, which can alter its electronic properties and reactivity.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3S/c1-21-15-5-3-2-4-11(15)8-9-18-22(19,20)12-6-7-13(16)14(17)10-12/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMUNAIHGNPAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-4-[(furan-2-ylmethylamino)methyl]aniline;hydrochloride](/img/structure/B5387614.png)
![3-amino-N-[(1-ethylpyrazol-4-yl)methyl]-4-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B5387617.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5387626.png)
![Methyl 2-[(2-chloro-4-fluorobenzoyl)amino]acetate](/img/structure/B5387627.png)


![N'-[(2-thienylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5387648.png)

![methyl 2-[(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5387657.png)
![6-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2(1H)-quinolinone](/img/structure/B5387668.png)
![8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5387688.png)
![N-(5-BROMO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5387706.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,3-dihydroxypropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5387714.png)
